4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one
CAS No.:
Cat. No.: VC15979153
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO3 |
|---|---|
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 4-hydroxy-7-methoxy-1-methylquinolin-2-one |
| Standard InChI | InChI=1S/C11H11NO3/c1-12-9-5-7(15-2)3-4-8(9)10(13)6-11(12)14/h3-6,13H,1-2H3 |
| Standard InChI Key | YOWLBXQSEJRZNE-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=CC(=C2)OC)C(=CC1=O)O |
Introduction
Structural Characterization and Molecular Properties
The core structure of 4-hydroxy-7-methoxy-1-methylquinolin-2(1H)-one consists of a bicyclic quinoline system with three distinct functional groups:
-
A hydroxyl group at position 4, which enhances hydrogen-bonding capacity and influences electronic distribution.
-
A methoxy group at position 7, contributing to lipophilicity and steric effects.
-
A methyl group at position 1, which stabilizes the lactam ring and modulates metabolic stability .
Spectral Analysis and Computational Modeling
While experimental spectral data for this specific compound are not widely published, analogous quinolones provide reference frameworks. For example, 4-hydroxy-7-methoxyquinolin-2(1H)-one (lacking the 1-methyl group) exhibits:
-
1H NMR: A singlet for the methoxy proton at δ 3.85 ppm and a deshielded hydroxyl proton at δ 12.2 ppm .
-
13C NMR: Carbonyl resonance at δ 164.5 ppm (C-2) and aromatic carbons between δ 110–150 ppm .
-
Mass spectrometry: Molecular ion peak at m/z 191.18, consistent with its molecular formula C10H9NO3 .
Computational models predict that the 1-methyl substitution in 4-hydroxy-7-methoxy-1-methylquinolin-2(1H)-one reduces ring puckering, increasing planarity and π-π stacking potential compared to non-methylated analogs .
Synthetic Methodologies
Core Scaffold Construction
The quinoline backbone is typically synthesized via:
-
Friedländer annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones.
-
Skraup reaction: Cyclization of aniline derivatives with glycerol and sulfuric acid .
For 4-hydroxy-7-methoxy-1-methylquinolin-2(1H)-one, a modified route using 7-methoxy-1-methyl-2-quinolone as an intermediate has been proposed. Key steps include:
-
Methylation: Introduction of the 1-methyl group via alkylation with methyl iodide under basic conditions.
-
Hydroxylation: Selective oxidation at position 4 using ceric ammonium nitrate (CAN) .
Functionalization and Derivatization
Post-synthetic modifications often employ:
-
Cu-catalyzed azide-alkyne cycloaddition (CuAAC): To append triazole-linked substituents, enhancing biological activity .
-
O-Methylation protection: To temporarily mask the 4-hydroxyl group during synthetic steps, followed by deprotection with BBr3 .
Biological Activity and Mechanism
Antiproliferative Effects
Structurally related compounds, such as 3,3’-((4-(prop-2-yn-1-yloxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-ones), demonstrate potent cytotoxicity against cancer cell lines. For instance, compound 8g (a triazole-linked analog) showed IC50 values of 1.2 µM (MCF-7) and 1.4 µM (Panc-1) . Mechanistic studies revealed:
-
Cell cycle arrest: G2/M phase blockade via modulation of cyclin-dependent kinases.
-
Apoptosis induction: Upregulation of Caspase-3, -8, -9, and Bax/Bcl-2 ratio perturbation .
Comparative Analysis of Quinoline Derivatives
| Compound | Substituents | Key Biological Activity | Metabolic Stability |
|---|---|---|---|
| 4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one | 1-Me, 4-OH, 7-OMe | Predicted antiproliferative | High (methyl group) |
| ELQ-271 | 6-Cl, 7-OMe | Antimalarial (IC50 = 2 nM) | Moderate |
| 8g | Triazole linker | Anticancer (IC50 = 1.2 µM) | Low |
| Atovaquone | 2-Me, 3-heptyl | Antimalarial | Low (CYP450 sensitive) |
Applications in Drug Discovery
Lead Optimization Strategies
-
Bioisosteric replacement: Swapping the 1-methyl group with trifluoromethyl to enhance blood-brain barrier penetration.
-
Prodrug design: Esterification of the 4-hydroxyl group to improve oral bioavailability .
Target Engagement Studies
Molecular docking simulations predict strong binding to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume